Product packaging for (3-Bromo-5-methyl-isoxazol-4-yl)-methanol(Cat. No.:CAS No. 153124-37-9)

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Cat. No.: B2972458
CAS No.: 153124-37-9
M. Wt: 192.012
InChI Key: NQASXFXJOHMFRZ-UHFFFAOYSA-N
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Description

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol is a useful research compound. Its molecular formula is C5H6BrNO2 and its molecular weight is 192.012. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNO2 B2972458 (3-Bromo-5-methyl-isoxazol-4-yl)-methanol CAS No. 153124-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-methyl-1,2-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-3-4(2-8)5(6)7-9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQASXFXJOHMFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153124-37-9
Record name (3-bromo-5-methyl-1,2-oxazol-4-yl)methanol
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Synthetic Methodologies for 3 Bromo 5 Methyl Isoxazol 4 Yl Methanol and Analogous Isoxazole Structures

Fundamental Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole core relies on established chemical transformations that assemble the five-membered ring containing adjacent nitrogen and oxygen atoms. The two most prominent and versatile strategies are the [3+2] cycloaddition of nitrile oxides with π-systems and the condensation of a three-carbon component with a hydroxylamine (B1172632) derivative.

The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for constructing the isoxazole framework. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to yield an isoxazole or an isoxazoline, respectively. researchgate.netmdpi.comtandfonline.com

Nitrile oxides are highly reactive intermediates that are typically generated in situ due to their instability and tendency to dimerize. researchgate.net Common precursors for nitrile oxide generation include aldoximes, α-nitroketones, hydroximoyl halides (hydroxyiminoyl chlorides), and primary nitroalkanes. nih.govnih.govcore.ac.uk

A variety of reagents can be employed to facilitate the conversion of these precursors into the reactive nitrile oxide dipole.

From Aldoximes: Oxidation of aldoximes is a frequent strategy. Oxidants such as N-chlorosuccinimide (NCS), diacetoxyiodobenzene, and Oxone (2KHSO₅·KHSO₄·K₂SO₄) are effective for this transformation. mdpi.comcore.ac.ukacs.orgtandfonline.com For instance, a one-pot, three-step synthesis can be performed starting from an aldehyde, which is first converted to an aldoxime with hydroxylamine, followed by treatment with NCS to generate the nitrile oxide for subsequent cycloaddition. core.ac.ukacs.org Hypervalent iodine reagents have also been shown to induce the rapid formation of nitrile oxides from oximes under mild conditions. rsc.org

From Hydroxyimidoyl Chlorides: These precursors can be deprotonated by a base to form nitrile oxides, which then react with terminal alkynes in a standard route to access 3,5-disubstituted isoxazoles. nih.gov

From α-Nitroketones: Dehydration of α-nitroketones using either an acid or a base can generate nitrile oxides for cycloaddition reactions. nih.gov

Once generated, the nitrile oxide readily reacts with dipolarophiles. Alkynes are commonly used to directly form the aromatic isoxazole ring, while alkenes produce the corresponding non-aromatic isoxazolines, which can be useful intermediates themselves. nih.govtandfonline.comtandfonline.com The reaction scope is broad, accommodating a wide range of functional groups on both the nitrile oxide precursor and the dipolarophile. tandfonline.comacs.org For example, the synthesis of (3-(trifluoromethyl)isoxazol-5-yl)methanol (B2959396) was achieved via the cycloaddition of a trifluoromethyl-substituted nitrile oxide with propargyl alcohol, demonstrating the compatibility of this method with functionalized alkynes. rsc.org

Table 1: Methods for In Situ Nitrile Oxide Generation
PrecursorReagent/ConditionReference
AldoximeN-Chlorosuccinimide (NCS) / Base core.ac.ukacs.org
AldoximeHypervalent Iodine Reagents (e.g., diacetoxyiodobenzene) mdpi.comrsc.org
AldoximeOxone / Base tandfonline.com
Hydroxyimidoyl ChlorideBase (e.g., Triethylamine) nih.gov
α-NitroketoneAcid or Base Catalysis nih.gov

A critical aspect of the 1,3-dipolar cycloaddition is regioselectivity—the control over the orientation of the nitrile oxide addition to an unsymmetrical dipolarophile. This determines the substitution pattern of the resulting isoxazole ring (e.g., 3,5-disubstituted versus 3,4-disubstituted).

The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. nih.gov Generally, the reaction of terminal alkynes with nitrile oxides leads to the preferential formation of 3,5-disubstituted isoxazoles. rsc.org However, mixtures of regioisomers can sometimes be obtained. nih.gov

Several strategies have been developed to achieve high regioselectivity:

Copper(I) Catalysis: The use of copper(I) catalysts in the reaction between in situ generated nitrile oxides and terminal acetylenes provides 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org This method is often considered a "click chemistry" approach due to its reliability and wide scope. nih.gov

Use of Specific Dipolarophiles: The choice of the dipolarophile can direct the regioselectivity. For instance, vinylphosphonates bearing a leaving group (like bromine or a dialkylamino group) can be used to control the reaction outcome. Diethyl 1-bromovinyl phosphonate (B1237965) yields 3,5-disubstituted isoxazoles, while diethyl [2-pyrrolidin-1-ylethenyl]phosphonate produces 3,4-disubstituted isomers. nih.govrsc.orgrsc.org

Metal-Free Protocols: While metal catalysts are effective, metal-free protocols are also sought after. core.ac.uk The reaction of aldehydes with hydroxylamine and NCS, followed by the addition of an alkyne in a deep eutectic solvent (DES), has been shown to produce 3,5-disubstituted isoxazoles. core.ac.ukacs.org

The ability to control regioselectivity is crucial for the targeted synthesis of specific isomers, which is particularly important in fields like drug discovery where the precise arrangement of substituents dictates biological activity. nih.gov

An alternative classical and robust strategy for isoxazole synthesis involves the reaction of a three-carbon electrophilic unit with hydroxylamine or its salts. core.ac.uk This method builds the ring through a condensation reaction followed by cyclization and dehydration.

Hydroxylamine hydrochloride is a common and stable source of hydroxylamine for these condensation reactions. tcichemicals.commdpi.com It reacts with various three-carbon synthons, most notably 1,3-dicarbonyl compounds and their synthetic equivalents, to form the isoxazole ring. core.ac.uknanobioletters.com

The general mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl, and subsequent dehydration to yield the aromatic isoxazole ring. youtube.com This approach has been used to synthesize a wide range of isoxazoles, including 5-arylisoxazole derivatives from the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium. nanobioletters.comnih.gov The reaction can also be part of a multi-component synthesis, where aldehydes, β-keto esters, and hydroxylamine hydrochloride react to form isoxazol-5(4H)-one derivatives. mdpi.com A method for synthesizing 3-substituted-4-isoxazole carboxylic acids involves the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine hydrochloride in water. google.com

The condensation of β-dicarbonyl compounds with hydroxylamine is a cornerstone of isoxazole synthesis. core.ac.ukyoutube.com This method is straightforward and provides access to isoxazoles that are substituted at the 3- and 5-positions, with the substituents being derived from the R-groups of the starting diketone. youtube.com

The versatility of this approach is enhanced by the use of various 1,3-dicarbonyl equivalents and related precursors. core.ac.uk These include:

α,β-Unsaturated Ketones: These compounds can serve as the three-carbon electrophile. core.ac.uk

β-Keto Esters: These are used in multi-component reactions to produce isoxazolone derivatives. mdpi.com

Enamino Ketones and Ynones: These functionalized precursors also react with hydroxylamine to yield isoxazoles. core.ac.uk

The reaction conditions can influence the outcome. For example, the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions primarily yields 3,5-isoxazole esters. nih.gov This method is valued for its use of readily available starting materials and operational simplicity. rsc.org

Table 2: Three-Carbon Precursors for Cyclocondensation with Hydroxylamine
Precursor ClassSpecific ExampleReference
1,3-Diketones1,3-Diphenyl-1,3-propanedione tcichemicals.com
β-Keto EstersEthyl acetoacetate (B1235776) mdpi.com
α,β-Unsaturated CarbonylsChalcones core.ac.uk
Enaminones3-(Dimethylamino)-1-arylprop-2-en-1-one nanobioletters.comnih.gov
β-Alkoxyvinyl ketonesβ-Alkoxyvinyl trichloromethyl ketones nih.gov

Emerging and Alternative Isoxazole Ring-Forming Methodologies

While classical methods for isoxazole synthesis, such as the reaction of 1,3-dicarbonyl compounds with hydroxylamine, remain prevalent, a number of emerging and alternative methodologies have been developed to address challenges such as regioselectivity, substrate scope, and reaction conditions. nih.govresearchgate.net One of the most significant and versatile approaches is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgtandfonline.com This method allows for the direct formation of the isoxazole ring with a high degree of control over the substitution pattern. Recent advancements in this area have focused on the development of milder and more efficient conditions for the in situ generation of nitrile oxides from precursors like aldoximes, often utilizing catalysts to promote the reaction. nanobioletters.com

Metal-free synthetic routes are also gaining prominence due to their environmental and economic advantages. rsc.org These can include thermal or base-catalyzed cycloaddition reactions. For instance, isoxazole derivatives can be synthesized through a one-pot cascade reaction under ultrasonication. rsc.org Another innovative approach involves the use of hypervalent iodine reagents to mediate the cycloaddition of nitrile oxides with alkenes or alkynes. nanobioletters.com Furthermore, methodologies that utilize novel precursors, such as β-enamino diketones, have been developed to achieve regioselective synthesis of polysubstituted isoxazoles by carefully controlling the reaction conditions. nih.gov These emerging techniques offer synthetic chemists a broader toolbox for the construction of complex isoxazole-containing molecules.

Strategic Introduction and Positional Functionalization of Substituents

The synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol requires a strategic approach to introduce the desired substituents at the correct positions on the isoxazole ring. This often involves a combination of building the ring with some substituents already in place and performing post-cyclization functionalization.

Elaboration of the C-3 Position: Bromination Strategies

The introduction of a bromine atom at the C-3 position of the isoxazole ring is a key step in the synthesis of the target molecule. This can be achieved through several distinct strategies.

Direct electrophilic bromination of a pre-formed isoxazole ring is a common method for introducing a bromine atom. The isoxazole ring is susceptible to electrophilic attack, and the position of bromination is influenced by the electronic nature of the existing substituents. isasbharat.in N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in the presence of a radical initiator or under acidic conditions. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic substitution mechanism where the bromine atom is introduced onto the electron-rich positions of the isoxazole ring. isasbharat.in The choice of solvent and reaction temperature can also play a crucial role in the efficiency and selectivity of the bromination reaction. mdpi.com

Table 1: Reagents for Direct Electrophilic Bromination of Isoxazoles

ReagentAbbreviationTypical Conditions
N-BromosuccinimideNBSInert solvent (e.g., CCl₄, CH₃CN), often with a radical initiator (e.g., AIBN) or light
BromineBr₂In a suitable solvent (e.g., acetic acid, chloroform)
1,3-Dibromo-5,5-dimethylhydantoinDBDMHInert solvent (e.g., CH₂Cl₂)

An alternative strategy involves the incorporation of the bromine atom during the construction of the isoxazole ring itself. This can be achieved by using a bromine-containing starting material in the cyclization reaction. For example, the reaction of a β-ketoester with a bromine-containing hydroxylamine equivalent or the use of a brominated 1,3-dicarbonyl compound can lead to the formation of a 3-bromoisoxazole (B39813) derivative.

A particularly effective method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with a bromine source such as elemental bromine (Br₂). researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction proceeds under mild conditions and provides good to excellent yields of 3,5-disubstituted 4-bromoisoxazoles. researchgate.netorganic-chemistry.org This approach is highly valuable as it allows for the simultaneous introduction of the bromine atom and the formation of the isoxazole ring in a single step.

The regioselectivity of electrophilic bromination on a substituted isoxazole ring is governed by the electronic and steric effects of the substituents already present. organicchemistrytutor.comlibretexts.org In the case of a 5-methylisoxazole (B1293550), the methyl group is an activating, ortho-, para-directing group. However, in the context of the isoxazole ring, the positions are designated by numbers. The C-4 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack. isasbharat.in

The presence of a methyl group at the C-5 position will further activate the C-4 position towards electrophilic substitution. Therefore, direct bromination of 5-methylisoxazole would be expected to yield primarily 4-bromo-5-methylisoxazole. To achieve bromination at the C-3 position, it is often more strategic to either start with a precursor that already contains the bromine at the desired position or to utilize a synthetic route where the C-4 position is blocked, thus directing the bromination to an alternative site. The interplay of activating and deactivating groups on the isoxazole ring is a critical consideration for achieving the desired regiochemical outcome in bromination reactions.

Elaboration of the C-5 Position: Methyl Group Installation

The installation of a methyl group at the C-5 position of the isoxazole ring can be accomplished through various synthetic methods. A common and straightforward approach is to utilize a starting material that already contains the required methyl group. For instance, in the classical synthesis of isoxazoles from 1,3-dicarbonyl compounds, using a precursor such as acetylacetone (B45752) or its derivatives in the reaction with hydroxylamine will directly yield a 5-methylisoxazole. google.com

Synthetic Approaches for Methylation at C-5

The introduction of a methyl group at the C-5 position of the isoxazole ring is a key step in the synthesis of the target compound and its analogues. This can be achieved through several strategic approaches, primarily by incorporating the methyl-bearing fragment during the initial ring formation.

One of the most common methods for constructing the isoxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. researchgate.netwikipedia.org To achieve C-5 methylation, a 1,3-diketone where one of the terminal carbons is a methyl group is used. For instance, the condensation of a β-ketoester with hydroxylamine can be directed to yield a 5-substituted isoxazolone, which can be a precursor for further transformations. ijpca.orggoogle.com

Another powerful strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.netwikipedia.orgorganic-chemistry.org To install a C-5 methyl group, a terminal alkyne bearing the methyl group, such as propyne, is utilized. The regioselectivity of this cycloaddition is a crucial factor, but it provides a direct route to 3,5-disubstituted isoxazoles. For example, the reaction of an appropriate nitrile oxide with propargyl alcohol can yield a (isoxazol-5-yl)methanol derivative directly. researchgate.netrsc.org

A versatile method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov In this approach, the substrate is synthesized from an ynone, which in turn can be prepared from a terminal alkyne. By choosing a terminal alkyne that results in a methyl group at the eventual C-5 position of the isoxazole, this methodology allows for precise control over the substitution pattern.

Finally, lateral metalation offers a way to functionalize a pre-existing methylisoxazole. While this is more about using the methyl group as a synthetic handle, it relies on the initial presence of the C-5 methyl group, which must be installed using one of the aforementioned ring synthesis strategies. clockss.orgumt.edu

Table 1: Synthetic Strategies for C-5 Methylation of Isoxazoles

Method Precursors Key Features
Condensation 1,3-Diketone (with terminal methyl) + Hydroxylamine Classical and straightforward approach.
1,3-Dipolar Cycloaddition Nitrile Oxide + Propyne (or derivative) Direct route with regioselectivity concerns.
Electrophilic Cyclization 2-Alkyn-1-one O-methyl oxime (from methyl-alkyne) Versatile method with good control. nih.gov
Acylation/Cyclization β-keto esters + Hydroxylamine Leads to isoxazol-5-one intermediates. google.commdpi.com
Role of Methyl Group in Directing Subsequent Transformations

Once installed, the methyl group at the C-5 position is not merely a passive substituent; it actively influences the reactivity of the isoxazole ring and can be used to direct further chemical transformations. The protons of the C-5 methyl group are acidic and can be removed by a strong base, such as an organolithium reagent, in a process known as lateral metalation. clockss.orgumt.edu

This deprotonation generates a nucleophilic lithio-anion on the methyl carbon. This intermediate is a powerful tool for introducing a wide variety of electrophiles specifically at the carbon adjacent to the C-5 position. This regioselective functionalization is a key advantage, allowing for the elongation of the C-5 side chain. For example, quenching the lithiated species with aldehydes or ketones can introduce new hydroxylated side chains. clockss.org This reactivity allows the C-5 methyl group to serve as a "synthetic handle" for building more complex molecular architectures.

Elaboration of the C-4 Position: Hydroxymethyl Group Derivatization

The introduction of a hydroxymethyl group at the C-4 position is a critical functionalization step. This is typically accomplished by first installing a precursor functional group, such as a carboxylic acid, ester, or aldehyde, at C-4 and then reducing it to the desired primary alcohol.

Reduction Reactions of Carboxylic Acid, Ester, or Aldehyde Precursors to Alcohols

The reduction of a carboxylic acid or its ester derivative at the C-4 position of the isoxazole ring is a common and effective method for installing a hydroxymethyl group. Isoxazole-4-carboxylic acids or esters can be synthesized through various routes, including the domino isomerization of 4-acyl-5-methoxyisoxazoles or by building the ring from appropriately substituted precursors. google.comresearchgate.netnih.gov

Once the C-4 carboxyl or ester function is in place, it can be reduced to the corresponding primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids or esters. libretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.org

This method has been successfully applied to synthesize isoxazol-3-ylmethanols from their corresponding esters, demonstrating the viability of this approach for isoxazole systems. ubbcluj.ro A similar reduction of a methoxycarbonyl group to a hydroxymethyl group has also been reported in related heterocyclic systems. nih.gov

Table 2: Reducing Agents for C-4 Functional Group Transformation

Precursor at C-4 Reducing Agent Product Notes
Carboxylic Acid LiAlH₄ 1° Alcohol NaBH₄ is ineffective. libretexts.org
Ester LiAlH₄ 1° Alcohol NaBH₄ is ineffective. libretexts.org
Ester DIBAH Aldehyde Reaction must be kept at low temperature (-78 °C) to prevent over-reduction. libretexts.org
Aldehyde NaBH₄, LiAlH₄ 1° Alcohol Milder conditions are possible compared to acid/ester reduction.
Formylation followed by Reduction for C-4 Hydroxymethyl Installation

An alternative two-step strategy involves the initial introduction of a formyl (aldehyde) group at the C-4 position, followed by its reduction. Formylation of the isoxazole ring can be achieved through methods like the Vilsmeier-Haack reaction or by quenching a C-4 organometallic intermediate with a formylating agent.

For example, isoxazolones can be converted to 5-chloroisoxazole-4-carbaldehydes using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net Another approach involves reacting a 3-substituted-isoxazol-5-one with N,N-dimethylformamide dimethyl acetal, which installs a dimethylaminomethylene group at C-4. google.com This group is a masked aldehyde that can be hydrolyzed and rearranged to form a 4-carboxyisoxazole, which can then be reduced.

Once the 4-formylisoxazole is obtained, it can be readily reduced to the (isoxazol-4-yl)-methanol. The reduction of an aldehyde to a primary alcohol is a standard transformation that can be accomplished with a wide range of reducing agents, including both sodium borohydride and lithium aluminum hydride, often under mild conditions.

Integrated Multi-Step Synthetic Sequences for this compound

A plausible multi-step synthesis for this compound would integrate the previously described methodologies into a coherent pathway. A logical sequence would involve the initial construction of the core 3-bromo-5-methylisoxazole (B1271475) ring, followed by functionalization at the C-4 position and final reduction.

One potential synthetic route is outlined below:

Formation of the Isoxazole Core : A 1,3-dipolar cycloaddition between 2-bromoacetonitrile oxide (generated in situ from 2-bromoacetaldoxime and an oxidant like N-chlorosuccinimide) and propargyl alcohol could, in principle, form the (3-bromo-isoxazol-5-yl)methanol scaffold. However, controlling the regioselectivity of such cycloadditions can be challenging.

Alternative Ring Construction and Bromination : A more controlled route might start with the synthesis of 5-methylisoxazole-4-carboxylic acid or its ester. This can be achieved by reacting ethyl 2-chloro-3-oxobutanoate with hydroxylamine. The resulting ethyl 5-methylisoxazole-4-carboxylate can then be brominated at the C-3 position. Direct bromination of an unsubstituted C-3 position on the isoxazole ring can be difficult and may require activation or specific brominating agents.

A More Robust Sequence (Functional Group Interconversion) :

Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate. This intermediate can be prepared via the condensation of ethyl acetoacetate with hydroxylamine, followed by functionalization. A more direct route involves the reaction of ethyl 2-formyl-3-oxobutanoate with hydroxylamine.

Step 2: Bromination at C-3. A common strategy for introducing functionality at C-3 involves starting with a precursor that already contains the desired group or a group that can be converted to it. An alternative is to start with 3-amino-5-methylisoxazole-4-carboxylate, perform a Sandmeyer-type reaction to introduce the bromine, yielding ethyl 3-bromo-5-methylisoxazole-4-carboxylate.

Step 3: Reduction of the Ester. The final step is the reduction of the ester group at C-4 to the hydroxymethyl group. This would be accomplished using a strong reducing agent like LiAlH₄ in an anhydrous ether solvent, such as THF or diethyl ether. libretexts.org

This multi-step approach, while requiring several distinct transformations, allows for greater control over the substitution pattern, ensuring the correct placement of the bromo, methyl, and hydroxymethyl groups on the isoxazole ring. truman.edu

Convergent and Divergent Synthetic Pathways

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach would likely involve the [3+2] cycloaddition of a brominated nitrile oxide with a functionalized alkyne. For instance, a nitrile oxide precursor, such as a bromo-substituted aldoxime, would be generated in situ and reacted with an alkyne like 2-methyl-but-3-yn-1-ol to form the desired isoxazole ring with all substituents in place. This approach is often efficient as it builds molecular complexity rapidly in the coupling step.

A divergent synthesis , in contrast, begins with a common intermediate that is progressively modified to yield a variety of different final products. A plausible divergent route to this compound could start with a more readily available isoxazole, such as 3-bromo-5-methyl-isoxazole-4-carboxylic acid or its ester. google.com This common precursor could then be subjected to various reactions. For the target molecule, a simple reduction of the carboxylic acid or ester group would yield the desired methanol (B129727) functionality. This same intermediate could also be converted into other derivatives (e.g., amides, nitriles), making this approach highly valuable for structure-activity relationship (SAR) studies.

Synthetic Strategy Description Advantages Disadvantages
Convergent Key fragments are synthesized separately and then joined.High overall yield; rapid assembly of complex structures.Requires careful planning and synthesis of complex fragments.
Divergent A common intermediate is modified to create a library of analogs.Efficient for producing multiple related compounds; ideal for SAR studies.Can involve more steps for a single target; overall yield may be lower.

One-Pot and Cascade Reaction Design for Efficiency

To enhance synthetic efficiency, reduce waste, and simplify purification processes, chemists often employ one-pot and cascade reaction designs. nih.gov These strategies are particularly well-suited for isoxazole synthesis.

A one-pot reaction involves the sequential addition of reagents to a single reactor, avoiding the isolation and purification of intermediate compounds. A notable example is the copper(I)-catalyzed one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. nih.govacs.org This procedure starts with an aldehyde, which is converted to an aldoxime with hydroxylamine; a nitrile oxide is then generated in situ and undergoes a cycloaddition reaction with a terminal alkyne, all in the same reaction vessel. acs.org This method minimizes byproduct formation as all reagents are used in stoichiometric amounts and avoids the need to handle potentially unstable intermediates like hydroximoyl chlorides. acs.org

Cascade reactions (or tandem reactions) involve a sequence of intramolecular or intermolecular transformations where a subsequent reaction is triggered by the functionality formed in the previous step. A metal-free cascade reaction for synthesizing 3,4,5-trisubstituted isoxazoles has been reported, involving the reaction of α-azido acrylates with aromatic oximes via a 1,3-dipolar cycloaddition under mild conditions. organic-chemistry.org Such processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. researchgate.net

Reaction Type Key Reagents/Conditions Products Advantages Reference
One-Pot Cycloaddition Aldehydes, hydroxylamine, terminal acetylenes, Cu(I) catalyst3,5-Disubstituted isoxazolesAvoids isolation of unstable intermediates; high efficiency; good yields. acs.org
One-Pot Condensation Hydroxylamine hydrochloride, aryl aldehydes, β-oxoesters, nano-MgO catalystIsoxazole-5(4H)-onesMild room temperature conditions; simple procedure. researchgate.net
Cascade Annulation Alkynyl oxime ethers, allyl halides, Palladium catalystFunctionalized isoxazolesGood functional group compatibility; convenient operation. organic-chemistry.org
Intramolecular Cycloaddition Propargyl-substituted methyl azaarenes, tert-butyl nitrite (B80452) (TBN)Isoxazole-fused tricyclic quinazolinesMetal-free conditions; convenient synthesis of complex fused systems. mdpi.com

Green Chemistry Principles and Sustainable Practices in Isoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. nih.gov This involves using safer solvents, reducing energy consumption, employing renewable resources, and designing reactions with high atom economy. mdpi.compreprints.org

Traditional methods for isoxazole synthesis often rely on toxic solvents and harsh reaction conditions. mdpi.com Modern sustainable approaches address these issues through several key innovations:

Alternative Energy Sources : Microwave irradiation and ultrasonic assistance have emerged as powerful tools in isoxazole synthesis. mdpi.compreprints.org These methods can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating. nih.govmdpi.com Sonochemistry, for example, facilitates efficient cyclization and multicomponent reactions, often under milder conditions and with reduced solvent volumes. mdpi.compreprints.org

Green Solvents : The use of hazardous organic solvents is a major concern. Researchers have successfully developed protocols using water or glycerol (B35011) as the reaction medium, which are non-toxic, inexpensive, and environmentally benign. mdpi.compreprints.orgnih.gov Some reactions can even be performed under solvent-free conditions. nih.gov

Eco-Friendly Catalysts : Efforts have been made to replace hazardous metal catalysts. This includes the use of biodegradable catalysts or catalysts derived from agro-waste, such as an extract of orange fruit peel ash. nih.gov The use of recyclable catalysts also aligns with green chemistry principles. mdpi.compreprints.org

Energy Efficiency : The use of natural sunlight as a clean, cheap, and readily available energy source has been demonstrated for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, achieving high yields in short reaction times without any organic solvents or catalysts. semnan.ac.ir

Green Approach Description Advantages Reference
Ultrasonic Irradiation Use of ultrasound to promote the reaction.Shorter reaction times, higher yields, reduced energy consumption, use of green solvents. mdpi.compreprints.org
Microwave-Assisted Synthesis Application of microwave energy to heat the reaction.Rapid heating, enhanced reaction rates, high selectivity, improved yields. nih.govnih.gov
Aqueous Media Using water as the reaction solvent.Environmentally benign, non-toxic, inexpensive, avoids volatile organic solvents. mdpi.compreprints.org
Agro-Waste Catalysis Using catalysts derived from agricultural waste (e.g., orange peel ash).Sustainable, inexpensive, eco-friendly. nih.gov
Sunlight-Induced Reaction Utilizing natural sunlight as an energy source.Green, non-toxic energy source, mild conditions, no environmental pollution. semnan.ac.ir

These advancements underscore a significant shift towards more sustainable and efficient practices in the synthesis of isoxazole derivatives, paving the way for the environmentally responsible production of these important chemical entities. mdpi.com

Chemical Reactivity and Transformational Studies of 3 Bromo 5 Methyl Isoxazol 4 Yl Methanol and Analogues

Reactivity Profiles of the Isoxazole (B147169) Heterocycle

The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses a unique reactivity profile. Its stability allows for the manipulation of substituents, yet the inherent weakness of the N-O bond provides a pathway for various ring-opening transformations under specific conditions. researchgate.net

Ring-Opening Reactions and Subsequent Chemical Transformations

The isoxazole ring can undergo cleavage through several mechanisms, most notably reductive, base-catalyzed, and photo-induced pathways. These reactions are pivotal as they transform the heterocyclic core into valuable acyclic difunctionalized compounds.

Reductive cleavage of the N-O bond is a common transformation. This can be achieved using various reagents, such as molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water, which converts isoxazoles into β-aminoenones. researchgate.net Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method for reductive ring opening. Furthermore, copper-catalyzed reductive ring-cleavage has been identified as a method to produce fluoroalkylated enaminones.

Base-promoted ring-opening is also a well-documented reaction pathway for isoxazoles, particularly those lacking a substituent at the C-3 position. The reaction proceeds via deprotonation at C-3, leading to the cleavage of the N-O bond. This transformation is a key step in the metabolism of the anti-inflammatory drug leflunomide, converting it into its active α-cyanoenol metabolite.

Additionally, a novel ring-opening fluorination of isoxazoles has been developed. researchgate.net Treatment with an electrophilic fluorinating agent like Selectfluor® induces fluorination followed by deprotonation, resulting in N-O bond cleavage to yield tertiary fluorinated carbonyl compounds, such as α-fluorocyanoketones. researchgate.net

Table 1: Summary of Isoxazole Ring-Opening Reactions
Reaction TypeReagents/ConditionsTypical ProductsReference
Reductive CleavageMo(CO)₆, H₂Oβ-Aminoenones researchgate.net
Reductive CleavageCatalytic Hydrogenation (e.g., Pd/C, H₂)β-Aminoenones, β-hydroxyketones researchgate.net
Base-Promoted OpeningBase (e.g., OH⁻)α-Cyanoenolates-
Ring-Opening FluorinationSelectfluor®α-Fluorocyanoketones researchgate.net

Metallation Chemistry: Lithiation at the C-4 Position and Electrophilic Quenching

The functionalization of the isoxazole ring can be effectively achieved through metallation, particularly lithiation. While the deprotonation of simple alkyl isoxazoles can occur on the side chain, the presence of directing groups or specific reaction conditions allows for regioselective deprotonation of the ring itself. The C-4 position of the isoxazole ring, while not the most acidic proton in simple alkylisoxazoles, can be targeted for lithiation. The use of strong bases like n-butyllithium (n-BuLi) can facilitate the removal of the C-4 proton, creating a nucleophilic center.

This lithiated intermediate is a versatile synthon that can react with a wide array of electrophiles, allowing for the introduction of various functional groups at the C-4 position. This process, known as electrophilic quenching, is a powerful tool for creating highly substituted isoxazoles. For instance, quenching the C-4 lithiated species with aldehydes or ketones yields corresponding alcohols, while reaction with alkyl halides introduces alkyl chains. This methodology has been instrumental in preparing diverse isoxazole derivatives for further synthetic manipulation or biological evaluation.

Reactivity Towards Electrophilic and Nucleophilic Reagents

As a π-excessive heterocycle, the isoxazole ring is generally susceptible to electrophilic attack. chemicalbook.com The presence of the oxygen atom as an electron-donating group and the nitrogen atom as an electron-withdrawing group influences the regioselectivity of such reactions. chemicalbook.com Theoretical and experimental studies indicate that electrophilic aromatic substitution on the isoxazole nucleus preferentially occurs at the C-4 position. reddit.com This is attributed to the relative stability of the Wheland intermediate formed upon attack at this position compared to C-3 or C-5. However, the isoxazole ring is considered a weakly aromatic system, and thus, electrophilic substitution reactions often require forcing conditions and may be limited in scope compared to more reactive aromatic systems like benzene (B151609) or pyrrole.

Conversely, the isoxazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or when the reaction leads to ring-opening. Nucleophilic aromatic substitution is more commonly observed when a good leaving group (such as a halogen) is present on the ring. For example, the bromine atom at the C-3 position of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol provides a handle for such transformations, which are discussed in section 3.2.

Photochemical Rearrangements and Photoisomerization Pathways of Isoxazoles

The photochemistry of isoxazoles is characterized by rearrangements stemming from the inherent weakness of the N-O bond. wikipedia.org Upon UV irradiation, typically in the range of 200–330 nm, isoxazoles can undergo homolytic cleavage of this bond to form a diradical intermediate, which then rearranges. nih.govacs.org

The most common photochemical transformation is the photoisomerization of isoxazoles into oxazoles. acs.orgresearchgate.net This process is believed to proceed through a highly strained acyl azirine intermediate. wikipedia.orgnih.gov This azirine can then undergo ring expansion to form the more stable oxazole (B20620) ring. Continuous flow photochemical reactors have been developed to improve the efficiency and scalability of this transformation, allowing for the synthesis of diverse oxazole products from isoxazole precursors. acs.orgnih.gov

Besides isomerization to oxazoles, other photochemical pathways are accessible. Depending on the substitution pattern and reaction conditions, the intermediate acyl azirine can lead to the formation of ketenimines. nih.govacs.org Furthermore, under certain irradiation wavelengths (e.g., 240 nm), isoxazoles can decompose into smaller fragments like ketene (B1206846) and hydrogen cyanide. acs.org

Table 2: Photochemical Transformations of Isoxazoles
TransformationKey IntermediateMajor Product(s)Reference
PhotoisomerizationAcyl azirineOxazole wikipedia.orgacs.org
Skeletal RearrangementAcyl azirineKetenimine nih.govacs.org
Photodecomposition-Ketene, Hydrogen Cyanide acs.org

Reactivity of the Bromine Substituent at C-3

The bromine atom at the C-3 position of this compound is a key functional handle that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds, and 3-bromoisoxazoles are excellent substrates for these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is readily applicable to 3-bromoisoxazoles. This reaction allows for the introduction of a diverse range of aryl, heteroaryl, or vinyl groups at the C-3 position, providing a modular approach to complex isoxazole derivatives.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgmdpi.com 3-Bromoisoxazoles can participate in Heck reactions with various alkenes to form 3-vinylisoxazole derivatives. beilstein-journals.org This reaction is valuable for extending the carbon framework and introducing unsaturated moieties.

The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been successfully applied to halo-isoxazoles to synthesize 3-alkynylisoxazole derivatives. researchgate.netresearchgate.net These products are valuable intermediates themselves, as the alkyne moiety can undergo a variety of further transformations.

These cross-coupling reactions significantly enhance the synthetic utility of this compound and its analogues, allowing for the systematic modification of the C-3 position and the construction of libraries of compounds for various applications.

Table 3: Cross-Coupling Reactions of 3-Bromoisoxazoles
Reaction NameCoupling PartnerBond FormedTypical Product
Suzuki-MiyauraOrganoboron reagent (e.g., boronic acid)C(sp²)-C(sp²) or C(sp²)-C(sp³)3-Aryl/Vinyl-isoxazole
HeckAlkeneC(sp²)-C(sp²)3-Vinyl-isoxazole
SonogashiraTerminal AlkyneC(sp²)-C(sp)3-Alkynyl-isoxazole

Nucleophilic Aromatic Substitution on Brominated Isoxazoles

The bromine atom on the isoxazole ring serves as a leaving group in nucleophilic aromatic substitution (SNA r) reactions. The feasibility of these reactions is significantly influenced by the electronic nature of the isoxazole ring. The presence of electron-withdrawing groups on the ring can facilitate nucleophilic attack by reducing electron density.

In the context of brominated isoxazoles, the inherent electron-withdrawing nature of the nitrogen and oxygen atoms in the ring system makes the carbon atoms susceptible to nucleophilic attack. This reactivity can be further enhanced by other substituents. For instance, studies on related systems have shown that the presence of strong electron-withdrawing groups is crucial for nucleophilic additions to the isoxazole ring. scienceopen.com

The general mechanism for SNA r on a brominated isoxazole involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a transient, negatively charged intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the isoxazole ring. The regioselectivity of this attack is governed by the electronic and steric effects of the substituents on the ring.

Research on various brominated isoxazoles has demonstrated their utility in synthesizing a range of derivatives. For example, the nucleophilic replacement of the bromine atom with different amines has been widely used to create N-substituted-3-amino-Δ2-isoxazolines under specific conditions. researchgate.net

Reductive Debromination Reactions

Reductive debromination offers a method to selectively remove the bromine atom from the isoxazole ring, yielding the corresponding debrominated analogue. This transformation is typically achieved using various reducing agents and catalytic systems. Common methods include catalytic hydrogenation, using reagents like hydrogen gas with a palladium catalyst, or treatment with other reducing agents such as zinc powder.

The process of sequential bromination and debromination has been a valuable strategy in the synthesis of specific isomers of brominated heterocycles, as demonstrated in the synthesis of the complete family of bromothiazoles. nih.gov A similar strategic approach can be envisioned for the synthesis of specific substituted isoxazoles.

The reaction conditions for reductive debromination need to be carefully chosen to avoid the reduction of other functional groups present in the molecule, such as the hydroxymethyl group in the case of this compound.

Transformations of the Hydroxymethyl Group at C-4

The hydroxymethyl group at the C-4 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations.

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or further oxidized to the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this purpose. The oxidation of alcohols to aldehydes is a critical transformation in organic synthesis, though it can be challenging to avoid the formation of the carboxylic acid. beilstein-journals.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, often in the presence of water, will convert the primary alcohol directly to a carboxylic acid. A mixture of potassium dichromate(VI) and dilute sulfuric acid is a classic reagent for this transformation, often carried out under reflux conditions to ensure complete oxidation. libretexts.org Another efficient and milder alternative is the use of Oxone (potassium peroxymonosulfate), which can oxidize a wide range of aldehydes to their corresponding carboxylic acids. mdma.chscribd.com

The following table summarizes common oxidizing agents for the conversion of primary alcohols:

ProductOxidizing Agent(s)
AldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane
Carboxylic AcidPotassium dichromate/H₂SO₄, Potassium permanganate, Oxone

The hydroxyl group can be converted into ethers or esters, which can serve as protecting groups or introduce new functionalities.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Ester Formation: Esters are typically formed through the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process. researchgate.net

Protecting Groups: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting under certain conditions. numberanalytics.com Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which are stable under many reaction conditions but can be readily removed using fluoride (B91410) ions or acidic conditions. tcichemicals.com Other protecting groups like the benzyl (B1604629) (Bn) group can also be employed. The choice of protecting group depends on the specific reaction conditions of subsequent steps. jocpr.comorganic-chemistry.org

The table below outlines some common protecting groups for hydroxyl functions:

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
TrimethylsilylTMSTrimethylsilyl chlorideAcidic conditions or fluoride ions
tert-ButyldimethylsilylTBDMS/TBStert-Butyldimethylsilyl chlorideAcidic conditions or fluoride ions
BenzylBnBenzyl bromideHydrogenolysis (H₂/Pd)

The hydroxyl group of the hydroxymethyl substituent can be replaced by a halogen or other nucleophiles. This typically involves a two-step process where the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly to the corresponding alkyl chloride or bromide.

Nucleophilic Substitution via Sulfonate Esters: A more controlled method involves the conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. This approach has been utilized in the synthesis of trisubstituted isoxazoles where the primary alcohol was converted to a mesylate to facilitate nucleophilic substitution. nih.gov

Synergistic Effects of Multiple Substituents (Bromo, Methyl, Hydroxymethyl) on Isoxazole Reactivity

The reactivity of this compound is a result of the combined electronic and steric effects of its substituents.

Steric Effects: The substituents around the isoxazole ring can sterically hinder or facilitate certain reactions. For example, the proximity of the hydroxymethyl group at C-4 to the bromine at C-3 and the methyl group at C-5 can influence the approach of reagents to these sites.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Methyl Isoxazol 4 Yl Methanol

Reaction Mechanism Elucidation through Computational Modeling

Furthermore, computational modeling can be a powerful asset in mapping out potential reaction pathways for a molecule. By calculating the transition state energies and reaction coordinates, this approach can elucidate the mechanisms of chemical transformations, predict reaction outcomes, and guide the design of new synthetic routes.

Transition State Characterization and Activation Energies for Key Transformations

The study of a chemical reaction involves understanding the high-energy transition state (TS) that connects reactants to products. Characterizing the geometry of this TS and calculating its energy relative to the reactants (the activation energy, Ea) are crucial for predicting reaction rates and feasibility. fsu.edulibretexts.org

Quantum chemical methods, particularly Density Functional Theory (DFT), are commonly used to locate transition states and compute activation energies. For isoxazole (B147169) derivatives, these calculations can shed light on various transformations. For instance, DFT studies on the methylene (B1212753) insertion into the N-O bond of isoxazoles have successfully calculated the Gibbs free energy profiles and identified the activation energies for key steps, such as N-alkylation and subsequent ring-opening. nih.gov Such analyses reveal that the nature and position of substituents on the isoxazole ring can significantly influence the activation barriers. nih.gov In the case of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol, theoretical calculations would be essential to determine the activation energies for reactions such as nucleophilic substitution of the bromine atom, reactions involving the methanol (B129727) group, or the characteristic ring-opening of the isoxazole core.

Table 1: Representative Activation Energies in Isoxazole Reactions

Reaction Type Model System Computational Method Activation Energy (ΔG‡, kcal/mol)
N-Alkylation 3,5-Diphenylisoxazole DFT (B3LYP-D3) 14.5 nih.gov
Ring Opening 3,5-Diphenylisoxazole DFT (B3LYP-D3) 16.1 nih.gov

This table presents data for model isoxazole systems to illustrate typical activation energy values obtained through computational studies.

Reaction Pathway Mapping and Intermediate Identification

Beyond a single transition state, computational chemistry allows for the mapping of entire reaction pathways, including the identification of stable intermediates and alternative routes. By constructing a potential energy surface, researchers can trace the lowest energy path from reactants to products.

For isoxazoles, theoretical studies have mapped the mechanisms of important reactions like the inverse electron-demand hetero-Diels-Alder reaction, which transforms isoxazoles into substituted pyridines. rsc.orgrsc.org These computational investigations can distinguish between competing pathways, for example, by determining whether a bicyclic intermediate undergoes ring-opening before or after the loss of a substituent. rsc.org Furthermore, simulations of photoinduced dynamics in the parent isoxazole molecule have identified ultrafast O-N bond cleavage as a major ring-opening channel, occurring within femtoseconds of excitation. acs.org Applying these methods to this compound would help identify key intermediates in its synthesis and degradation, and predict the most likely outcomes of its reactions.

Molecular Dynamics Simulations (e.g., Collision Induced Dissociation simulations)

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and complex intermolecular interactions. While Collision Induced Dissociation (CID) is a specific application used in mass spectrometry, MD simulations are broadly applied to understand the stability and interactions of molecules in various environments.

In the context of isoxazole derivatives, MD simulations have been extensively used to investigate their binding stability within biological targets, such as enzymes or receptors. mdpi.comnih.govacs.org These simulations, often running for hundreds of nanoseconds, can evaluate the stability of protein-ligand complexes and identify key amino acid residues that interact with the isoxazole moiety. nih.govacs.org This information is critical in the field of drug design. For this compound, MD simulations could be employed to understand its conformational preferences, its interaction with solvent molecules, and, if relevant, its binding dynamics within a biological pocket.

Prediction of Chemical Reactivity and Regioselectivity

Computational methods are also pivotal in predicting where and how a molecule is likely to react. For a multi-functional molecule like this compound, identifying the most reactive sites is key to understanding its chemistry.

Fukui Functions and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides powerful tools for analyzing chemical reactivity. Among these, the Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to accept or donate electrons. nih.govscholarsresearchlibrary.com It helps to identify the most likely sites for nucleophilic attack (where the molecule is most susceptible to gaining an electron) and electrophilic attack (where it is most likely to lose an electron). scispace.comresearchgate.net

Studies on other complex isoxazoles, such as the herbicide isoxaflutole, have used Fukui functions to analyze reactivity. scispace.comresearchgate.net These analyses revealed that the isoxazole ring is susceptible to electrophilic and free-radical attack, while other parts of the molecule are more prone to nucleophilic attack. scispace.comresearchgate.net For this compound, calculating Fukui functions would allow for a detailed prediction of its reactivity:

Sites for Nucleophilic Attack: Likely candidates include the carbon atom attached to the bromine (C3) and potentially the carbon of the methanol group.

Sites for Electrophilic Attack: The nitrogen and oxygen atoms of the isoxazole ring, as well as the oxygen of the methanol group, would be expected to be susceptible.

Table 2: Predicted Reactive Sites based on Fukui Function Analysis

Atom/Group Predicted Susceptibility Rationale
C3-Br Nucleophilic Attack The electron-withdrawing bromine makes the carbon electrophilic.
Isoxazole Ring (N, O) Electrophilic Attack Lone pairs on heteroatoms are sites of high electron density.

This table is a qualitative prediction based on the general principles of Fukui functions as applied to isoxazole structures.

Computational Insights into Steric and Electronic Influences on Reactions

The outcome of a chemical reaction is governed by a delicate balance of steric (size-related) and electronic (charge-related) effects. Computational chemistry provides methods to disentangle these contributions, offering a deeper understanding of reaction selectivity and rates. nih.govmdpi.com

Applications and Future Directions in Organic Synthesis Utilizing 3 Bromo 5 Methyl Isoxazol 4 Yl Methanol

Strategic Role as a Precursor for Complex Heterocyclic Architectures

The inherent functionality of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol makes it an ideal starting material for the construction of more elaborate molecular structures, particularly those involving fused heterocyclic systems and diverse chemical libraries.

Construction of Fused-Ring Systems and Polycycles Incorporating Isoxazoles

Fused isoxazoles are a class of compounds with significant therapeutic potential, exhibiting a range of biological activities. mdpi.com The synthesis of these fused systems often relies on the strategic functionalization of a pre-formed isoxazole (B147169) ring. This compound serves as an excellent precursor for such constructions.

The synthetic utility of this compound in forming fused rings can be realized through multi-step sequences. For instance, the hydroxyl group can be oxidized to an aldehyde, which can then participate in condensation reactions with adjacent nucleophiles to form a new ring. Alternatively, the hydroxyl group can be converted into a leaving group, facilitating intramolecular cyclization. The bromine atom at the 3-position is a key handle for transition metal-catalyzed cross-coupling reactions. A common strategy involves a palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, to introduce a side chain containing a reactive functional group. A subsequent intramolecular reaction can then forge the new fused ring. For example, coupling with an ortho-substituted arylboronic acid could be followed by an intramolecular nucleophilic aromatic substitution or a cyclodehydration reaction to yield a polycyclic aromatic isoxazole derivative. One documented approach for creating tricyclic fused isoxazoles involves an initial coupling reaction followed by a palladium(II)-catalyzed cyclization. rsc.org

Synthesis of Advanced Synthetic Intermediates and Scaffolds for Chemical Libraries

The development of chemical libraries is fundamental to modern drug discovery, allowing for the high-throughput screening of diverse molecular structures. Isoxazole derivatives are pivotal scaffolds in this field due to their wide applications in medicinal chemistry and materials science. researchgate.net this compound is an exemplary starting point for generating such libraries due to its multiple points of diversification.

The three distinct functional handles—the C3-bromo group, the C4-hydroxymethyl group, and the C5-methyl group—can be modified in a combinatorial fashion to produce a large array of derivatives.

C3-Bromo Position: This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, vinyl, alkynyl, or amino substituents.

C4-Hydroxymethyl Position: The primary alcohol can be esterified or etherified with a diverse set of carboxylic acids or alcohols, respectively. researchgate.net It can also be oxidized to an aldehyde or carboxylic acid, which can then undergo further reactions like reductive amination or amide bond formation.

C5-Methyl Position: While less reactive, this position can be functionalized through modern C-H activation methodologies, offering another vector for diversification. researchgate.netresearchgate.net

This multi-directional derivatization capability allows for the systematic exploration of the chemical space around the isoxazole core, making it an invaluable scaffold for generating libraries of compounds for biological screening. nih.gov

Diversification and Further Functionalization Strategies for this compound

The true synthetic power of this compound lies in the differential reactivity of its functional groups, which enables selective and controlled modifications.

Orthogonal Reactivity of the Bromine Atom and Hydroxyl Group

The concept of orthogonal reactivity is central to the synthetic utility of this molecule. The bromine atom and the hydroxyl group exhibit distinct chemical behaviors, allowing one to be manipulated while the other remains unaffected under specific reaction conditions.

The carbon-bromine bond at the C3 position is primarily reactive under conditions involving transition metal catalysis or strong bases for metal-halogen exchange. In contrast, the primary alcohol of the hydroxymethyl group at the C4 position is reactive towards acids, bases, and oxidizing or reducing agents typical for alcohol transformations. This difference allows for a stepwise functionalization strategy. For example, the alcohol can be protected with a silyl (B83357) group (e.g., TBDMS), followed by a Suzuki coupling at the bromine position. Subsequently, the silyl protecting group can be removed to liberate the alcohol for further reactions. This orthogonal relationship provides chemists with precise control over the synthetic sequence, minimizing the formation of unwanted byproducts and maximizing the yield of the desired complex molecule.

Emerging Synthetic Methodologies Applicable to Isoxazole Systems

The field of organic synthesis is continually evolving, and new methodologies offer exciting possibilities for the functionalization of heterocyclic systems like isoxazoles. researchgate.net While classical methods provide a robust foundation, emerging techniques can offer more efficient, selective, and sustainable routes to novel derivatives of this compound.

One of the most significant advancements is the use of transition metal-catalyzed C-H bond activation and functionalization. researchgate.net These methods allow for the direct conversion of typically unreactive C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For the isoxazole scaffold, rhodium(III) and palladium catalysis have been employed for direct C-H arylation and alkynylation. researchgate.netresearchgate.net Such strategies could potentially be applied to functionalize the C5-methyl group or even a C-H bond on the isoxazole ring itself, providing new avenues for derivatization.

Photoredox Catalysis and Electrocatalysis in Isoxazole Functionalization

Modern synthetic methods like photoredox catalysis and electrocatalysis are increasingly employed for the construction and functionalization of heterocyclic compounds, including isoxazoles. These techniques offer green and efficient alternatives to traditional methods. Research in this area has demonstrated the electrochemical assembly of various isoxazole motifs through domino reactions and other innovative strategies. rsc.orgsemanticscholar.orgrsc.orgnih.gov For instance, electrochemical annulation has been used for the cost-effective assembly of 3,5-disubstituted isoxazoles. semanticscholar.orgrsc.org

Similarly, photoredox catalysis, often in combination with continuous flow systems, has been successfully applied to the synthesis of other isoxazole derivatives, such as 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. mdpi.com These studies highlight the potential for radical-mediated pathways to construct the isoxazole core under mild conditions. mdpi.com

Despite these advancements in the broader isoxazole class, a specific investigation into the use of This compound as a substrate or precursor in photoredox or electrocatalytic reactions is not available in the current body of scientific literature. The presence of the bromo- and hydroxymethyl- functional groups suggests potential for various transformations under these conditions, but such studies have not been published.

Theoretical Frameworks for De Novo Design of Isoxazole-Based Organic Molecules

Computational chemistry and theoretical frameworks are powerful tools in modern drug discovery, enabling the de novo design of molecules with desired properties. These approaches are widely used to explore the potential of various chemical scaffolds, including isoxazoles. dntb.gov.uaresearchgate.net Studies often involve molecular docking and the calculation of structural and electronic parameters to predict the biological activity and design novel derivatives. dntb.gov.ua

Recent reviews highlight the progress in isoxazole chemistry and its crucial role in drug discovery, underscoring the importance of synthetic advances and the design of complex, bioactive derivatives. nih.govresearchgate.netrsc.org However, theoretical studies and de novo design efforts specifically centered on This compound as a foundational structure are not documented in the reviewed literature.

Q & A

Basic: What synthetic methodologies are commonly employed for (3-Bromo-5-methyl-isoxazol-4-yl)-methanol?

Answer:
The synthesis typically involves bromination and functional group transformations. A general approach includes:

  • Step 1 : Reacting a precursor like 5-methyl-isoxazol-4-yl-methanol with brominating agents (e.g., NBS or HBr) under controlled conditions.
  • Step 2 : Purification via recrystallization using solvents like ethanol or methanol, guided by melting point verification (e.g., mp 72–116°C for related brominated isoxazoles) .
  • Key Optimization : Refluxing with hydroxylamine hydrochloride and potassium carbonate in ethanol, as seen in analogous isoxazole syntheses, ensures regioselectivity and yield .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Standard characterization includes:

  • FTIR : To confirm hydroxyl (-OH) and bromine (C-Br) functional groups (e.g., peaks near 1606 cm⁻¹ for C=O in related structures) .
  • NMR Spectroscopy : 1^1H-NMR (DMSO-d6) identifies methyl (δ 2.49–2.63 ppm) and isoxazole protons (δ 7.36–8.35 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 348 for similar compounds) and fragmentation patterns validate purity .
  • Elemental Analysis : Cross-checking calculated vs. observed C, H, N percentages ensures stoichiometric accuracy .

Advanced: How can researchers address contradictions in spectral or crystallographic data?

Answer:
Contradictions arise from polymorphic forms or solvent interactions. Mitigation strategies:

  • Multi-Technique Cross-Validation : Combine XRD, NMR, and HPLC to resolve ambiguities (e.g., ethanol solvate structures in crystallography) .
  • Controlled Replicates : Repeat syntheses under varying conditions (e.g., pH, solvent polarity) to isolate variables, inspired by longitudinal experimental designs .
  • Computational Modeling : Use DFT calculations to predict spectral behavior and compare with empirical data .

Advanced: How to design stability studies for this compound under diverse storage conditions?

Answer:
Experimental Design :

  • Variables : Test thermal stability (25°C vs. 4°C), light exposure, and humidity using accelerated aging protocols .
  • Analytical Endpoints : Monitor degradation via HPLC (retention time shifts) or FTIR (functional group loss).
  • Solvent Compatibility : Assess stability in methanol, ethanol, and DMSO, referencing methanol’s role in preserving labile compounds .
  • Data Interpretation : Apply statistical models (e.g., Arrhenius plots) to predict shelf-life .

Basic: What purification strategies optimize yield and purity?

Answer:

  • Recrystallization : Use ethanol or methanol for high-purity crystals, guided by melting point consistency (e.g., 61–116°C for brominated analogs) .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients to separate brominated byproducts .
  • TLC Monitoring : Track reaction progress with silica plates and UV visualization .

Advanced: How to evaluate nucleophilic substitution reactivity of the bromine moiety?

Answer:
Methodology :

  • Kinetic Studies : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at varying temperatures.
  • Mechanistic Probes : Use 81^{81}Br NMR to track bromide release or isotopic labeling for pathway elucidation .
  • Competitive Reactions : Compare reactivity with other halogens (e.g., chloro analogs) to establish electronic effects .

Advanced: What strategies improve synthetic yield in multi-step protocols?

Answer:

  • Step-Wise Optimization : Adjust stoichiometry (e.g., 1.00 equiv. of trichlorotriazine in triazine syntheses) and reflux duration .
  • Catalysis : Explore Pd-mediated cross-coupling for bromine retention .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats mandatory due to potential toxicity .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.